O-(4-Methoxybenzyl)hydroxylaminehydrochloride

Description

Properties

Molecular Formula |

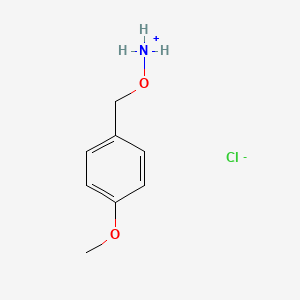

C8H12ClNO2 |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

(4-methoxyphenyl)methoxyazanium;chloride |

InChI |

InChI=1S/C8H12NO2.ClH/c1-10-8-4-2-7(3-5-8)6-11-9;/h2-5H,6H2,1,9H3;1H/q+1;/p-1 |

InChI Key |

UMBKWIIPZYVJJP-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=C(C=C1)CO[NH3+].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: O-(4-Methoxybenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 4-methoxybenzyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in an inert atmosphere at low temperatures (2-8°C) to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain high purity and yield. The product is then purified and stored in a cool, dry place away from oxidizing agents .

Chemical Reactions Analysis

Types of Reactions: O-(4-Methoxybenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Oxidation: Nitroso derivatives.

Reduction: Amines.

Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- O-(4-Methoxybenzyl)hydroxylamine hydrochloride is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential as inhibitors for various enzymes, including indoleamine 2,3-dioxygenase (IDO1), which is a target for cancer therapy and chronic viral infections .

- Chemical Analysis

- Biochemical Studies

Case Study 1: Inhibition of IDO1

In a study examining the selectivity and potency of various hydroxylamines, O-(4-Methoxybenzyl)hydroxylamine hydrochloride was found to exhibit significant inhibition of IDO1 with an IC value in the low micromolar range. This suggests its potential as a therapeutic agent in cancer treatment .

| Compound | IDO1 IC (μM) | Selectivity |

|---|---|---|

| O-(4-Methoxybenzyl)hydroxylamine | 0.33 | High |

| Other hydroxylamines | Varies | Moderate |

Case Study 2: Derivatization of Carbonyl Compounds

In another research effort, O-(4-Methoxybenzyl)hydroxylamine hydrochloride was used to derivatize a series of carbonyl compounds, yielding oximes that were subsequently analyzed via chromatographic methods. The study demonstrated the efficiency of this compound in forming stable derivatives suitable for quantitative analysis .

| Carbonyl Compound | Yield (%) | Reaction Time (h) |

|---|---|---|

| Acetophenone | 85 | 4 |

| Benzaldehyde | 90 | 3 |

| Cyclohexanone | 80 | 5 |

Mechanism of Action

The mechanism of action of O-(4-Methoxybenzyl)hydroxylamine hydrochloride involves its reactivity with various molecular targets. The compound can interact with enzymes and proteins, leading to the formation of stable complexes. These interactions are crucial in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Appearance : White to off-white crystalline solid .

- Solubility: Soluble in polar solvents like methanol, DMF, and water .

- Storage : Requires storage in a cool, dry place, away from oxidizing agents .

Comparison with Similar Compounds

Structurally analogous compounds differ in aromatic substituents, which influence reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Performance in Derivatization

- O-(4-Methoxybenzyl)hydroxylamine HCl outperforms analogs like O-(2-methoxybenzyl) and O-(pentafluorobenzyl) derivatives in monosaccharide analysis, achieving detection limits as low as 0.1 nM in LC-MS/MS .

- O-(Pentafluorobenzyl)hydroxylamine HCl is superior in GC-based methods due to its thermal stability and compatibility with electron-capture detection .

Biological Activity

O-(4-Methoxybenzyl)hydroxylamine hydrochloride is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- IUPAC Name : O-(4-methoxybenzyl)hydroxylammonium chloride

- Molecular Formula : C₈H₁₂ClN₁O₂

- CAS Number : 876-33-5

- Physical Appearance : White solid

- Purity : 97%

O-(4-Methoxybenzyl)hydroxylamine hydrochloride functions primarily as a hydroxylamine derivative, which can interact with various biomolecules. Its mechanism of action is believed to involve the inhibition of specific enzymes through the formation of stable complexes at active sites. This property is particularly significant in the context of enzymatic activity modulation, where it can potentially serve as an inhibitor in biochemical pathways.

Enzyme Inhibition

Research indicates that O-(4-Methoxybenzyl)hydroxylamine hydrochloride can inhibit diamine oxidase (DAO), an enzyme involved in histamine metabolism. Inhibition of DAO can lead to increased histamine levels, which may have implications in allergic responses and other histamine-related conditions .

Antioxidant Properties

Studies have shown that derivatives of hydroxylamines, including O-(4-Methoxybenzyl)hydroxylamine hydrochloride, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The methoxy group in this compound enhances its lipophilicity, facilitating better membrane penetration and increasing its bioavailability .

Case Studies

- Histamine Potentiation in Canine Colonic Tissue :

- Antioxidant Efficacy :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| O-benzylhydroxylamine | Lacks methoxy group | Simpler structure, less lipophilic |

| O-(4-trifluoromethyl)benzylhydroxylamine | Contains trifluoromethyl group | Different electronic properties |

| O-(4-Methoxybenzyl)hydroxylamine | Contains methoxy group | Enhanced lipophilicity and antioxidant activity |

The presence of the methoxy group in O-(4-Methoxybenzyl)hydroxylamine hydrochloride contributes to its unique biological activities compared to other hydroxylamines.

Q & A

Q. How is O-(4-Methoxybenzyl)hydroxylamine hydrochloride utilized in monosaccharide analysis, and what methodological considerations are critical for derivatization?

This reagent is employed as a derivatization agent to enhance the detection and separation of monosaccharides via HPLC or mass spectrometry. Wang et al. (2022) demonstrated its efficacy in detecting 12 monosaccharides, though incomplete HPLC separation was observed. Key methodological steps include:

- Derivatization protocol : React the compound with reducing monosaccharides under mild acidic conditions (e.g., 50°C for 30 minutes) to form stable oxime derivatives.

- Optimization : Adjust pH (typically 4–5) and reaction time to maximize yield. Use a C18 reverse-phase column with acetonitrile/water gradients for separation, though resolution may vary depending on monosaccharide stereochemistry .

Q. What synthetic routes are recommended for preparing O-(4-Methoxybenzyl)hydroxylamine hydrochloride in a laboratory setting?

While direct synthesis methods for this specific compound are not detailed in the evidence, analogous protocols for related hydroxylamine derivatives suggest:

- Reaction of 4-methoxybenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., NaOH) at room temperature.

- Purification : Recrystallize from ethanol/water mixtures to isolate the hydrochloride salt. Monitor reaction progress via TLC or NMR to confirm completion .

Advanced Research Questions

Q. How can researchers address incomplete HPLC separation of monosaccharides derivatized with O-(4-Methoxybenzyl)hydroxylamine hydrochloride?

Wang et al. (2022) noted partial resolution of 12 monosaccharides. To improve separation:

- Column selection : Use a high-efficiency HILIC (hydrophilic interaction liquid chromatography) column instead of C18 for better polar compound resolution.

- Mobile phase optimization : Incorporate ion-pairing agents (e.g., triethylamine acetate) or adjust gradient steepness.

- Temperature control : Elevate column temperature (e.g., 40–50°C) to reduce retention time variability .

Q. What role does isotopic labeling (e.g., d3-analogue) play in quantitative studies using this reagent, and how is it synthesized?

The deuterated form (d3-analogue) serves as an internal standard for precise quantification via mass spectrometry. Synthesis involves:

Q. Under what conditions should O-(4-Methoxybenzyl)hydroxylamine hydrochloride be preferred over alternative reducing or derivatizing agents (e.g., ascorbic acid)?

While hydroxylamine derivatives are common reducing agents, their efficacy depends on the target analyte. For example:

- Iron reduction : Hydroxylamine hydrochloride underperforms compared to ascorbic acid in reducing Fe³⁺ to Fe²⁺ in complex matrices (e.g., uranium ores), as ascorbic acid provides faster kinetics and fewer side reactions .

- Derivatization specificity : This reagent’s methoxybenzyl group enhances stability and MS detectability of oxime derivatives, making it superior for carbohydrate analysis compared to non-aromatic hydroxylamines .

Q. How can researchers troubleshoot discrepancies in experimental outcomes when using this reagent for derivatization?

Contradictions may arise from competing reactions or incomplete derivatization. Strategies include:

- Purity checks : Verify reagent purity via melting point (mp) analysis (literature mp for analogues: ~215°C) or NMR.

- Reaction monitoring : Use LC-MS to confirm derivative formation and quantify unreacted starting material.

- Interference testing : Pre-treat samples with chelating agents (e.g., EDTA) to sequester metal ions that may inhibit derivatization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.